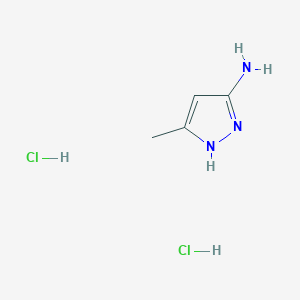

5-Methyl-1H-pyrazol-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-1H-pyrazol-3-amine dihydrochloride is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The compound is characterized by a pyrazole ring substituted with a methyl group at the 5-position and an amino group at the 3-position, with two hydrochloride molecules attached. This structure imparts unique chemical and biological properties to the compound, making it valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrazol-3-amine dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as hydrazine and a 1,3-dicarbonyl compound, under acidic or basic conditions to form the pyrazole ring.

Substitution Reactions:

Formation of Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) participates in nucleophilic substitution, forming derivatives through alkylation or acylation.

Example Protocol :

A coupling reaction with iodobenzene under Ullmann conditions (Cs₂CO₃, CuBr₂) yields aryl-substituted pyrazoles via C–N bond formation .

Diazotization and Halogenation

The amino group undergoes diazotization in acidic media, enabling halogenation at the pyrazole ring.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr, CuBr, NaNO₂ | 70°C, 30 min | 5-Methyl-3-bromo-1H-pyrazole | 52–62% |

Mechanism :

Diazonium intermediate formation followed by Sandmeyer-type bromination .

Condensation and Cyclization

Reactions with carbonyl compounds form imines or fused heterocycles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl acetoacetate | ZnCl₂, HCl, EtOH, reflux | Pyrazolo[3,4-b]pyridine derivatives | 33% | |

| Sodium nitromalonaldehyde | H₂O, 90°C, 16 h | 5-Nitro-1H-pyrazolo[4,3-b]pyridine | 27% |

Key Observation :

Cyclization with β-diketones under acidic conditions generates bicyclic pyrazolo-pyridines, driven by aromatization .

Oxidation and Reduction

The pyrazole ring and amino group undergo redox transformations.

Critical Insight :

Oxidation typically targets the methyl or amino groups, while reduction modifies the ring’s electronic structure .

Heterocyclic Coupling

Cross-coupling reactions enable modular synthesis of complex architectures.

| Catalyst | Substrate | Product | Application | Source |

|---|---|---|---|---|

| PdCl₂, Xantphos | Imidazo[1,2-b]pyridazine | Imidazo-pyridazine-pyrazole hybrids | Kinase inhibition |

Synthetic Utility :

Palladium-catalyzed coupling with heteroaryl halides expands medicinal chemistry applications .

Acid-Base Reactivity

The hydrochloride salt enhances solubility in polar solvents (e.g., MeOH, H₂O) but requires neutralization for nucleophilic reactions.

| Solvent | Behavior | Application |

|---|---|---|

| Dichloromethane | Limited solubility | Extraction steps |

| Methanol | High solubility | Reaction medium |

Scientific Research Applications

5-Methyl-1H-pyrazol-3-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 3-position and the methyl group at the 5-position play crucial roles in binding to these targets, influencing their activity. The compound can act as an inhibitor or activator of various biochemical pathways, depending on its specific interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

3-Amino-5-methylpyrazole: Similar in structure but lacks the dihydrochloride salt form.

1-Methyl-5-amino-1H-pyrazole: Differently substituted pyrazole with distinct chemical properties.

5-Methyl-3-hydroxy-1H-pyrazole: Contains a hydroxyl group instead of an amino group.

Uniqueness

5-Methyl-1H-pyrazol-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in applications requiring high solubility and stability, such as in pharmaceutical formulations and biochemical assays .

Biological Activity

5-Methyl-1H-pyrazol-3-amine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with a methyl group at the 5-position and an amino group at the 3-position, forming a dihydrochloride salt that enhances its solubility and stability. Its chemical formula is C4H7N3⋅2HCl .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group at the 3-position plays a crucial role in binding to these targets, influencing various biochemical pathways. It can function as an inhibitor or activator depending on the context of its interactions .

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study showed that compounds derived from pyrazoles, including 5-Methyl-1H-pyrazol-3-amine, demonstrated substantial free radical scavenging activity, which is critical for reducing oxidative stress in biological systems .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated efficacy against bacterial strains such as E. coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have reported that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Recent research highlights the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

- Antioxidant Evaluation : A study assessed the antioxidant capacity of various pyrazole derivatives, including this compound, using DPPH and ABTS assays. Results indicated that this compound effectively reduced oxidative stress markers in cultured cells .

- Antimicrobial Screening : In vitro tests were conducted on multiple bacterial strains, revealing that this compound exhibited potent antibacterial activity with MIC values lower than those of conventional antibiotics used as controls .

- Cancer Cell Line Studies : A series of experiments were performed on various cancer cell lines where the compound showed significant apoptotic effects and growth inhibition, suggesting its potential as a chemotherapeutic agent .

Properties

IUPAC Name |

5-methyl-1H-pyrazol-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.2ClH/c1-3-2-4(5)7-6-3;;/h2H,1H3,(H3,5,6,7);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOQGUJFBKXFEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.